molecular formula C8H4F3N3O B13541297 2,2,2-Trifluoro-1-(imidazo[1,2-a]pyrazin-3-yl)ethan-1-one

2,2,2-Trifluoro-1-(imidazo[1,2-a]pyrazin-3-yl)ethan-1-one

Katalognummer: B13541297
Molekulargewicht: 215.13 g/mol
InChI-Schlüssel: IDOVQNPDWTYPBV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2,2-Trifluoro-1-(imidazo[1,2-a]pyrazin-3-yl)ethan-1-one is a compound that belongs to the class of organic compounds known as imidazo[1,2-a]pyrazines. These compounds are characterized by a fused bicyclic structure that includes an imidazole ring and a pyrazine ring. The presence of the trifluoromethyl group adds significant chemical stability and unique reactivity to the molecule .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoro-1-(imidazo[1,2-a]pyrazin-3-yl)ethan-1-one typically involves a one-pot reaction. One common method involves the reaction of (E/Z)-3-bromo-1,1,1-trifluoro-4-isopropoxybut-3-en-2-one with 4-methylpyridin-2-amine. This reaction provides multiple intermolecular non-covalent interactions, which are crucial for the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable methods such as [3+2] cycloaddition reactions. These methods are efficient and can be adapted for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions: 2,2,2-Trifluoro-1-(imidazo[1,2-a]pyrazin-3-yl)ethan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of halogenated derivatives .

Wissenschaftliche Forschungsanwendungen

2,2,2-Trifluoro-1-(imidazo[1,2-a]pyrazin-3-yl)ethan-1-one has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2,2,2-Trifluoro-1-(imidazo[1,2-a]pyrazin-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: The presence of the trifluoromethyl group in 2,2,2-Trifluoro-1-(imidazo[1,2-a]pyrazin-3-yl)ethan-1-one imparts unique chemical stability and reactivity, distinguishing it from other similar compounds. Its ability to participate in a wide range of chemical reactions and its potential biological activities make it a valuable compound in scientific research .

Eigenschaften

Molekularformel

C8H4F3N3O

Molekulargewicht

215.13 g/mol

IUPAC-Name

2,2,2-trifluoro-1-imidazo[1,2-a]pyrazin-3-ylethanone

InChI

InChI=1S/C8H4F3N3O/c9-8(10,11)7(15)5-3-13-6-4-12-1-2-14(5)6/h1-4H

InChI-Schlüssel

IDOVQNPDWTYPBV-UHFFFAOYSA-N

Kanonische SMILES

C1=CN2C(=CN=C2C=N1)C(=O)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.